G418 is derived from Micromonospora rhodorangea, a soil-dwelling bacterium. The antibiotic was first identified in the 1970s and has since been extensively studied for its applications in genetic engineering and cell culture.
G418 belongs to the class of aminoglycoside antibiotics. It is chemically related to other aminoglycosides such as gentamicin and neomycin. Its mechanism of action involves binding to the ribosome, which inhibits protein synthesis in both bacterial and eukaryotic cells.
The synthesis of G418 has been explored through various chemical modifications aimed at enhancing its efficacy and safety profile. Traditional methods involve fermentation processes using Micromonospora rhodorangea, followed by purification steps that include extraction and chromatography techniques to isolate the active compound.
Recent studies have focused on synthesizing novel analogs of G418 to improve its therapeutic index while maintaining its ability to induce readthrough of premature stop codons in mRNA, which can be beneficial for treating certain genetic disorders .
The standard production process typically includes:
The molecular formula of G418 is , with a molecular weight of approximately 692.7 g/mol. The compound features a complex structure that includes multiple hydroxyl groups and amino functionalities, which are critical for its biological activity.
G418 undergoes several chemical reactions typical of aminoglycosides, including:
The reactions are typically carried out under controlled conditions using various reagents that facilitate specific modifications without compromising the core structure necessary for its activity. The effectiveness of these reactions can be assessed through bioassays that measure the compound's ability to inhibit protein synthesis.
G418 exerts its effects primarily by binding to the 30S ribosomal subunit in prokaryotes and affecting the 80S ribosome in eukaryotes. This binding interferes with the elongation phase of protein synthesis, leading to misreading of mRNA and premature termination of polypeptide chains.
The inhibition occurs through:
G418 exhibits a broad spectrum of activity against various cell types, with effective concentrations ranging from 200 µg/mL to 1000 µg/mL depending on the specific application .
G418 is widely used in scientific research, particularly in molecular biology and genetics. Its primary applications include:
G418 (Geneticin) is a complex aminoglycoside antibiotic with the chemical formula C₂₀H₄₀N₄O₁₀ and a molecular weight of 496.558 g/mol for the free base. Its disulfate salt form (CAS 108321-42-2) has a molecular weight of 692.7 Da and appears as a white to off-white powder [1] [7]. Structurally, G418 features a central 2-deoxystreptamine (2-DOS) ring characteristic of aminoglycosides, linked to two hexose moieties: a purpurosamine ring and a garosamine ring [1] [6]. The compound is systematically named as (2R,3S,4R,5R,6S)-5-Amino-6-{[(1R,2S,3S,4R,6S)-4,6-diamino-3-{[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy}-2-hydroxycyclohexyl]oxy}-2-[(1R)-1-hydroxyethyl]oxane-3,4-diol [1].
Table 1: Comparative Structural Features of Aminoglycoside Antibiotics
Aminoglycoside | Ring I Substituent | Target Specificity | Decoding Center Interactions |
---|---|---|---|
G418 (Geneticin) | 6'-OH | Eukaryotic & Prokaryotic | Extensive hydrogen bonding |
Paromomycin | 6'-OH | Primarily Prokaryotic | Moderate affinity |
Neomycin | 6'-NH₂ | Prokaryotic | Limited eukaryotic binding |
Gentamicin | Variable | Prokaryotic | Negligible eukaryotic affinity |
G418 belongs to the 4,6-disubstituted class of 2-DOS aminoglycosides, with its 6'-hydroxyl group in ring I serving as a critical determinant for its unique ability to bind eukaryotic ribosomes [9]. This structural feature enables hydrogen bonding with nucleotides in the eukaryotic decoding center, a capability absent in many aminoglycosides like neomycin that possess a 6'-amino group instead [9] [1]. The antibiotic is highly soluble in water (50 mg/mL for free base; 100 mg/mL for sulfate salt) and maintains stability for up to one year when stored at -20°C in solution form [7] [10].
G418 was first isolated from the actinobacterium Micromonospora rhodorangea NRRL 5326 through fermentation processes [1] [7]. Its discovery emerged during the golden age of antibiotic screening from soil microorganisms in the mid-20th century. Initially classified as part of the gentamicin complex due to structural similarities, G418 was later distinguished as a unique compound with broader spectrum activity [6]. Early fermentation batches revealed a complex impurity profile, with co-production of gentamicins A, C₁, C₁ₐ, C₂, C₂ₐ, and X₂, necessitating sophisticated purification protocols to obtain research-grade material [1].
The transition of G418 from a mere antibiotic to a molecular biology tool began in the early 1980s when researchers discovered that the neo (neomycin resistance) gene from transposon Tn5 conferred resistance to this compound [1] [3]. This discovery coincided with the burgeoning field of genetic engineering, where scientists required reliable selection markers for stable transfection experiments. Unlike earlier antibiotics like penicillin-streptomycin that targeted only prokaryotes, G418's unique ability to inhibit protein synthesis in both prokaryotic and eukaryotic cells—including mammalian, plant, and yeast cells—made it exceptionally valuable for selecting genetically modified eukaryotic cells [3] [8]. By 1982, published protocols emerged for using G418 in mammalian cell selection, cementing its role in molecular biology [3].
G418 exerts its antibiotic effect by specifically targeting the translational machinery of cells. It binds to the 18S rRNA within the decoding center (h44 region) of the eukaryotic 40S ribosomal subunit and the 16S rRNA in prokaryotic 30S subunits [1] [9]. Structural studies using X-ray crystallography of the 80S eukaryotic ribosome reveal that G418 binding stabilizes ribosomal nucleotides in conformations that disrupt the fidelity of translation [9]. Specifically, the 6'-OH group of ring I forms hydrogen bonds with nucleotide A1755 (eukaryotic numbering) in the 18S rRNA, while rings II and III interact with the ribosomal backbone through electrostatic contacts and hydrogen bonding [9].
The binding of G418 to the ribosome results in three primary biochemical consequences:
The premature termination codon (PTC) read-through capability has significant therapeutic implications. Research on the NBCe1-A-Q29X mutation causing proximal renal tubular acidosis demonstrated that G418 treatment (75 μg/ml) restored functional sodium bicarbonate cotransporter expression in HEK293-H cells by enabling ribosomes to bypass the premature stop codon [2]. This produced full-length, membrane-localized transporters with wild-type function, providing proof-of-concept for nonsense mutation suppression therapy [2].
G418's primary application in molecular biology centers on its use as a selective agent for cells expressing the neo resistance gene (aminoglycoside 3'-phosphotransferase II, APH(3')II). This enzyme phosphorylates G418 at the 3'-hydroxyl group, converting it to 3'-phospho-G418, which lacks ribosomal binding capacity [1] [3]. The selection process involves several critical steps:
Table 2: Standard Kill Curve Establishment for G418 Selection
Cell Type | Selection Range (μg/mL) | Maintenance Concentration (μg/mL) | Time to Selection (Days) |
---|---|---|---|
Mammalian Cells | 100-2000 | 100-400 | 7-14 |
Plant Cells | 25-50 | 10 | 14-21 |
Yeast | 500-1000 | 125-200 | 3-5 |
Bacteria | 5-16 | N/A | 1-2 |
This selection system has enabled critical molecular biology applications:
The efficacy of G418 selection depends critically on the antibiotic's potency and purity. High-quality G418 (≥720 μg/mg potency, ≥98% purity) ensures minimal lot-to-lot variability, which is essential for reproducible selection timelines and colony formation [3] [7]. Unlike penicillin-streptomycin mixtures, G418 must be used without other antibiotics, as they may competitively inhibit its activity [3] [6]. The compound remains the gold standard for eukaryotic selection due to its reliable mechanism, well-characterized resistance gene, and broad applicability across diverse cell types from mammals to plants [3] [10].
Table 3: Key Genes Conferring Resistance to Aminoglycoside Antibiotics
Resistance Gene | Origin | Encoded Enzyme | Inactivated Antibiotics |
---|---|---|---|
neo (APH(3')II) | Transposon Tn5 | Aminoglycoside 3'-phosphotransferase II | G418, Neomycin, Kanamycin |
aph(3')I | E. coli | Aminoglycoside 3'-phosphotransferase I | Neomycin, Kanamycin (not G418) |
aac(3) | Gram-negative | Aminoglycoside 3-N-acetyltransferase | Gentamicin, Tobramycin |
hph | E. coli | Hygromycin B phosphotransferase | Hygromycin B |
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: